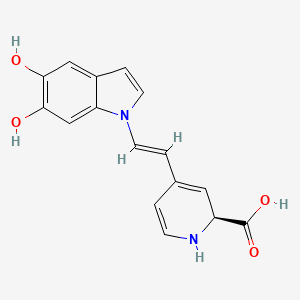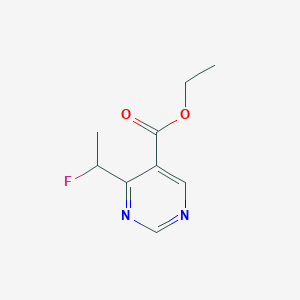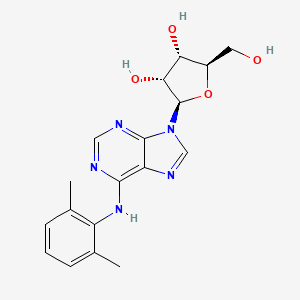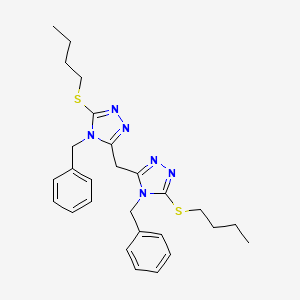
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed alkenylation reaction of vinylene carbonate with readily available vinyl triflates
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups on the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the indole moiety.
Aplicaciones Científicas De Investigación
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the dihydropyridine ring can influence ion channels and other cellular components, leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Serotonin: A neurotransmitter with an indole structure, involved in regulating mood and other physiological functions.
Uniqueness
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is unique due to its combination of an indole moiety and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
(2S)-4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]-1,2-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,12,17,19-20H,(H,21,22)/b5-2+/t12-/m0/s1 |
Clave InChI |
LDJCIMLRCJHZEZ-PWFBRDGFSA-N |
SMILES isomérico |
C1=CN[C@@H](C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
SMILES canónico |
C1=CNC(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)





![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)



